N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine
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Overview
Description
N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring substituted with three methyl groups and an amine group attached to a propan-2-amine moiety. Compounds with pyrrole rings are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine typically involves the reaction of 1,2,5-trimethylpyrrole with an appropriate amine under controlled conditions. One common method includes the use of trifluoroethanol as a solvent and trifluoroacetic acid as a catalyst under microwave conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler analog with a single nitrogen-containing ring.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings, exhibiting different biological activities.
Indole: Another nitrogen-containing heterocycle with a fused benzene ring, known for its diverse biological properties
Uniqueness
N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-2-amine is unique due to its specific substitution pattern on the pyrrole ring and the presence of the propan-2-amine moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[(1,2,5-trimethylpyrrol-3-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-8(2)12-7-11-6-9(3)13(5)10(11)4/h6,8,12H,7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRDQIXBDLFMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)CNC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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